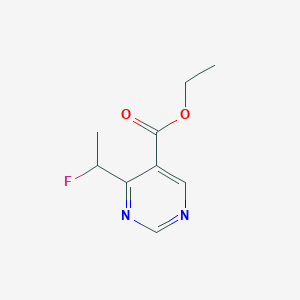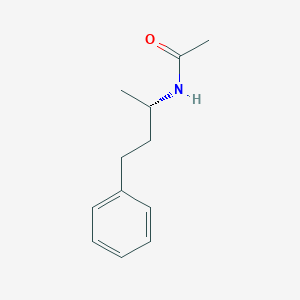
4-Anilino-6-phenylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile typically involves the cyclocondensation of benzaldehyde with ethyl cyanoacetate and thiourea in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Applications De Recherche Scientifique
4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile has been extensively studied for its potential as an anticancer agent. It has shown promising cytotoxic activities against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) . Additionally, it has been evaluated for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), making it a potential candidate for anti-angiogenic therapy .
Beyond its anticancer properties, this compound has also been explored for its antimicrobial activities. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Mécanisme D'action
The mechanism of action of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile primarily involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. For instance, it acts as an ATP mimetic, binding to the active site of tyrosine kinases such as VEGFR-2, thereby blocking their activity . This inhibition disrupts signaling pathways essential for tumor growth and angiogenesis, leading to reduced cancer cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
Pyrimidinone-5-carbonitriles: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial effects.
Uniqueness: 4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile stands out due to its dual activity as both an anticancer and antimicrobial agent. Its ability to inhibit VEGFR-2 and other tyrosine kinases makes it particularly valuable in the development of targeted cancer therapies. Additionally, its structural versatility allows for the creation of various analogs with potentially enhanced properties.
Propriétés
Numéro CAS |
76990-17-5 |
|---|---|
Formule moléculaire |
C17H12N4 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
4-anilino-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-15-16(13-7-3-1-4-8-13)19-12-20-17(15)21-14-9-5-2-6-10-14/h1-10,12H,(H,19,20,21) |
Clé InChI |
ZNRAHRGDIDIOSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


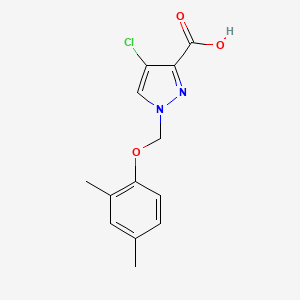
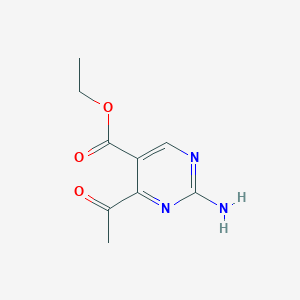

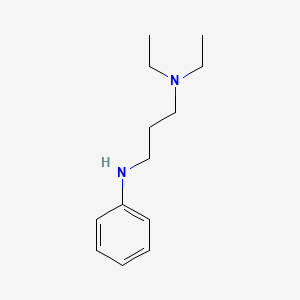
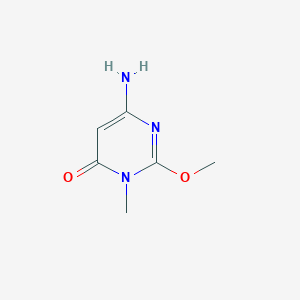
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
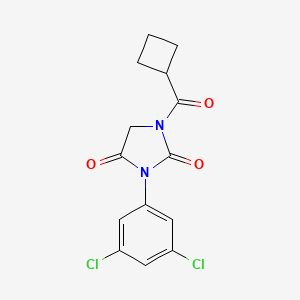
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
